molecular formula C19H12ClFN2O2S2 B492591 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide CAS No. 670271-65-5

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide

Cat. No.: B492591
CAS No.: 670271-65-5
M. Wt: 418.9g/mol
InChI Key: ONPQGMYQMMQTCQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that features a benzothiazole moiety, a phenyl ring, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions can further enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines and related compounds.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide has several applications in scientific research:

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2O2S2/c20-15-11-14(8-9-16(15)21)27(24,25)23-13-5-3-4-12(10-13)19-22-17-6-1-2-7-18(17)26-19/h1-11,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPQGMYQMMQTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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